molecular formula C16H13N3S B14293006 Thiourea, N-5-isoquinolinyl-N'-phenyl- CAS No. 119612-67-8

Thiourea, N-5-isoquinolinyl-N'-phenyl-

Cat. No.: B14293006
CAS No.: 119612-67-8
M. Wt: 279.4 g/mol
InChI Key: FKUVYHPEXWCJNK-UHFFFAOYSA-N
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Description

Thiourea, N-5-isoquinolinyl-N'-phenyl- is a substituted thiourea derivative characterized by a 5-isoquinolinyl group attached to one nitrogen atom and a phenyl group to the other (R₁ = 5-isoquinolinyl, R₂ = phenyl). The thiourea moiety (NH-CS-NH) confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science.

Properties

CAS No.

119612-67-8

Molecular Formula

C16H13N3S

Molecular Weight

279.4 g/mol

IUPAC Name

1-isoquinolin-5-yl-3-phenylthiourea

InChI

InChI=1S/C16H13N3S/c20-16(18-13-6-2-1-3-7-13)19-15-8-4-5-12-11-17-10-9-14(12)15/h1-11H,(H2,18,19,20)

InChI Key

FKUVYHPEXWCJNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=CC3=C2C=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiourea, N-5-isoquinolinyl-N’-phenyl- can be synthesized through several methods. One common approach involves the reaction of isoquinoline-5-amine with phenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or chromatography.

Another method involves the use of carbamoyl isothiocyanates as starting materials. These react with primary amines to form the desired thiourea derivatives. The reaction conditions often include mild temperatures and the presence of a base to facilitate the reaction.

Industrial Production Methods

Industrial production of thiourea derivatives generally involves large-scale synthesis using similar methods as described above. The choice of reagents and conditions may vary depending on the desired yield and purity of the product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-5-isoquinolinyl-N’-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group.

    Substitution: The phenyl and isoquinolinyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Thiourea, N-5-isoquinolinyl-N’-phenyl- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antibacterial, and antiviral properties.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of thiourea, N-5-isoquinolinyl-N’-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Electronic Modifications

Substituent Effects on the Aromatic Rings
  • Phenyl Substituents :
    • Electronegativity and Position : In thiourea derivatives, substituents on the phenyl ring significantly influence bioactivity. For example:
  • A p-bromophenyl group (compound 4d ) exhibited higher acaricidal potency (LC₅₀: 0.00761 mM) compared to o-chlorophenyl (4c ) or p-fluorophenyl (4j ) analogs .
  • Substitution at the para position generally enhances activity over meta or ortho positions due to reduced steric hindrance and optimized electronic effects .
    • Comparison with Urea Analogs :
  • Replacing the thiourea sulfur with oxygen (urea analogs) drastically reduces activity. For instance, compound 5d (urea, LC₅₀: 0.01707 mM) was less potent than its thiourea counterpart 4d (LC₅₀: 0.00761 mM), highlighting the critical role of the sulfur atom in bioactivity .

  • Isoquinolinyl vs. Other Heterocycles: The 5-isoquinolinyl group may enhance π-π stacking and hydrogen-bonding interactions compared to simpler heterocycles like pyridyl. For example, isoquinoline-based thioureas have shown promise in anti-HIV research due to their ability to mimic natural alkaloids .
Table 1: Substituent Effects on Thiourea Derivatives
Compound R₁ R₂ Activity (LC₅₀, mM) Key Finding
4d p-Br-phenyl Variable 0.00761 Highest potency in acaricidal assays
4c o-Cl-phenyl Variable 0.08796 Lower potency due to steric effects
5d p-Br-phenyl Variable (urea) 0.01707 Reduced activity vs. thiourea
14e Phenyl Urea analog 49.7% inhibition Lower activity vs. thiourea

Coordination Chemistry and Metal Binding

  • Metal Complex Formation: Substituted thioureas, such as N-phenyl-N′-(3-triazolyl)thiourea, form stable complexes with transition metals (e.g., Cu²⁺, Co²⁺), which exhibit enhanced antibacterial activity compared to free ligands . The 5-isoquinolinyl group in the target compound may improve chelation efficiency due to its rigid planar structure.

Physicochemical Properties

  • Solubility and Stability: Thioureas with bulky substituents (e.g., 2-methylphenyl, methoxyphenyl) show reduced aqueous solubility but improved thermal stability . The 5-isoquinolinyl group’s hydrophobicity may further decrease solubility, necessitating formulation optimization for pharmacological use.

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